Diazepinomicin
Overview
Description
Diazepinomicin is a natural product derived from a non-pathogenic micro-organism. It is a dibenzodiazepine alkaloid with an unusual structure among known microbial metabolites. This compound was first isolated by the research group at Ecopia BioSciences, Inc. (now Thallion Pharmaceuticals, Inc.) and named BU-4664L . It has been used in trials studying the treatment of Glioblastoma Multiforme and has potential to treat multiple solid tumors .
Mechanism of Action
Target of Action
Diazepinomicin, also known as TLN-4601, primarily targets the Ras-ERK MAPK signaling pathway . This pathway plays a central role in regulating the growth and survival of cells across a broad spectrum of human tumors . The Ras-ERK MAPK pathway is a well-validated oncogenic cascade .
Mode of Action
This compound interacts with its targets by inhibiting the Ras-ERK MAPK signaling pathway post Ras prenylation and prior to MEK activation . This results in a dose- and time-dependent inhibition of Ras-ERK MAPK signaling . The compound also reduces Ras-GTP levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras-ERK MAPK signaling pathway . The inhibition of this pathway leads to a decrease in the growth and survival of tumor cells .
Result of Action
The inhibition of the Ras-ERK MAPK signaling pathway by this compound leads to the suppression of growth and induction of apoptosis in pancreatic carcinoma cells . This results in antitumor activity and decreased tumor Raf-1 protein levels .
Action Environment
It’s important to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Preparation Methods
Diazepinomicin is produced by the marine sponge-associated strain Micromonospora sp. RV115 . The synthetic routes involve the isolation of the compound from the fermentation extracts of Micromonospora sp., DPJ12, a strain obtained from the ascidian Didemnum proliferum . The structure of this compound is unique, possessing an atypical tricyclic dibenzodiazepinone moiety linked to a farnesyl side-chain . Industrial production methods focus on optimizing the yield and purity of the compound through controlled fermentation processes and subsequent purification steps .
Chemical Reactions Analysis
Diazepinomicin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ferric reducing antioxidant power (FRAP) assay for oxidation and hydrogen peroxide for inducing oxidative genomic damage . Major products formed from these reactions include derivatives with enhanced antioxidant and anti-protease activities .
Scientific Research Applications
Diazepinomicin has broad-spectrum antitumor potential and has been recognized for its anti-inflammatory activity . It demonstrates significant antioxidant and protective capacity from genomic damage induced by reactive oxygen species . Additionally, this compound inhibits proteases such as rhodesain and cathepsin L, showing antiparasitic activity against Trypanosoma brucei . Its applications extend to chemistry, biology, medicine, and industry, where it is used for its cytotoxic activity against tumor cell lines and in vivo efficacy in xenograft tumor models .
Comparison with Similar Compounds
Similar compounds to diazepinomicin include other dibenzodiazepine derivatives such as those produced by Micromonospora strains . This compound is unique due to its farnesylated dibenzodiazepinone structure and dual mechanism of action . Other similar compounds include those with anti-inflammatory and antitumor activities, but this compound’s selective binding to the peripheral benzodiazepine receptor and inhibition of the Ras-MAPK pathway set it apart .
Properties
IUPAC Name |
1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVHVNECODMJP-GNUCVDFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223539 | |
Record name | Diazepinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway. | |
Record name | Diazepinomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
733035-26-2 | |
Record name | ECO 4601 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazepinomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazepinomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diazepinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIAZEPINOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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